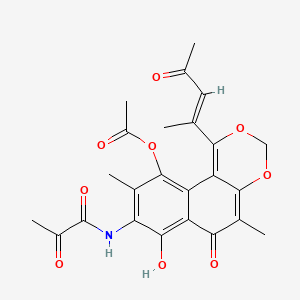
Streptovarone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Streptovarone is a degradation product of streptovaricins, which are a group of antibiotics produced by the bacterium Streptomyces spectabilis . This compound has been studied for its potential biological activities and its role in various chemical reactions.
Métodos De Preparación
The preparation of streptovarone involves the degradation of streptovaricins. The synthetic route typically includes the oxidation of the substituted cyclobutanol unit, which accounts for the uptake of periodate
Análisis De Reacciones Químicas
Streptovarone undergoes various chemical reactions, including oxidation and reduction. The oxidation of the substituted cyclobutanol unit is a key reaction, which involves the uptake of periodate . Common reagents used in these reactions include periodate and other oxidizing agents. The major products formed from these reactions are typically oxidized derivatives of this compound.
Aplicaciones Científicas De Investigación
In chemistry, it is used as a model compound for studying the degradation of antibiotics . In biology and medicine, streptovarone and its derivatives have been evaluated for their virucidal effects . Additionally, this compound has been investigated for its potential to inhibit terminal deoxynucleotidyltransferase activity, which is relevant in the study of certain types of cancer .
Mecanismo De Acción
The mechanism of action of streptovarone involves its interaction with specific molecular targets. For example, it has been shown to inhibit terminal deoxynucleotidyltransferase activity by reversibly binding to the enzyme . This interaction disrupts the enzyme’s function, which can have therapeutic implications in the treatment of certain cancers.
Comparación Con Compuestos Similares
Streptovarone is similar to other degradation products of streptovaricins, such as streptoval C and dapmavarone . These compounds share similar chemical structures and biological activities. this compound is unique in its specific interactions with certain enzymes, which distinguishes it from other related compounds.
Propiedades
Número CAS |
36108-44-8 |
|---|---|
Fórmula molecular |
C24H23NO9 |
Peso molecular |
469.4 g/mol |
Nombre IUPAC |
[7-hydroxy-5,9-dimethyl-6-oxo-1-[(E)-4-oxopent-2-en-2-yl]-8-(2-oxopropanoylamino)benzo[f][1,3]benzodioxin-10-yl] acetate |
InChI |
InChI=1S/C24H23NO9/c1-9(7-10(2)26)21-17-15-16(19(29)12(4)22(17)33-8-32-21)20(30)18(25-24(31)13(5)27)11(3)23(15)34-14(6)28/h7,30H,8H2,1-6H3,(H,25,31)/b9-7+ |
Clave InChI |
UHRAAQOOPLHMGV-VQHVLOKHSA-N |
SMILES isomérico |
CC1=C(C(=C2C(=C1OC(=O)C)C3=C(OCOC3=C(C2=O)C)/C(=C/C(=O)C)/C)O)NC(=O)C(=O)C |
SMILES canónico |
CC1=C(C(=C2C(=C1OC(=O)C)C3=C(OCOC3=C(C2=O)C)C(=CC(=O)C)C)O)NC(=O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















